6-Fluoro-5-hydroxyquinolin-2(1H)-one
CAS No.:
Cat. No.: VC15992285
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6FNO2 |
|---|---|
| Molecular Weight | 179.15 g/mol |
| IUPAC Name | 6-fluoro-5-hydroxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H6FNO2/c10-6-2-3-7-5(9(6)13)1-4-8(12)11-7/h1-4,13H,(H,11,12) |
| Standard InChI Key | WJGVNAILTZTKAE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)NC2=C1C(=C(C=C2)F)O |
Introduction
6-Fluoro-5-hydroxyquinolin-2(1H)-one is a fluorinated derivative of quinolin-2(1H)-one, characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 5th position of the quinoline ring. This compound belongs to a larger class of heterocyclic organic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The unique structural features of 6-Fluoro-5-hydroxyquinolin-2(1H)-one significantly influence its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and drug development.
Synthesis Methods
The synthesis of 6-Fluoro-5-hydroxyquinolin-2(1H)-one typically involves multi-step synthetic routes. These methods allow for the selective functionalization of the quinoline ring, leading to the desired product. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.
Comparison with Analogues
Several compounds share structural similarities with 6-Fluoro-5-hydroxyquinolin-2(1H)-one. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Fluoroquinolin-2(1H)-one | Lacks the hydroxyl group at the 5th position | Exhibits different reactivity due to absence of hydroxyl |
| 3-Hydroxyquinolin-2(1H)-one | Lacks the fluorine atom at the 6th position | May have differing biological activity profiles |
| 6-Chloro-5-hydroxyquinolin-2(1H)-one | Contains a chlorine atom instead of fluorine | Potentially different pharmacological properties |
| 4-Hydroxyquinolin-2(1H)-one | Hydroxyl group at the 4th position | Lacks fluorine substitution affecting reactivity |
| 8-Fluoro-5-hydroxyquinolin-2(1H)-one | Fluorine substitution at the 8th position | Unique electronic properties due to fluorination |
Research Findings and Applications
Research on 6-Fluoro-5-hydroxyquinolin-2(1H)-one is ongoing, with a focus on understanding its pharmacodynamics and pharmacokinetics. The compound's unique dual functionality, combining both fluorine and hydroxyl groups, may enhance its potential as a therapeutic agent by providing specific interactions with biological targets that are not present in structurally similar compounds.
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